molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No.: B097434
CAS No.: 18908-20-8
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Description

It is a white to almost white powder or crystal with a melting point of 58°C and a boiling point of 137°C at 9 mmHg . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyl-2-propenyl)succinic Anhydride can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with isobutylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-propenyl)succinic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of this compound .

Scientific Research Applications

(2-Methyl-2-propenyl)succinic Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2-propenyl)succinic Anhydride involves its reactivity with nucleophiles and electrophiles. The anhydride group is highly reactive, allowing it to participate in various chemical reactions. Molecular targets and pathways include enzyme-catalyzed hydrolysis and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2-propenyl)succinic Anhydride is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other anhydrides. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-(2-methylprop-2-enyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPMHDUGFOMMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873542
Record name 2-Methallylsuccinic anhydride
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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CAS No.

67762-77-0, 18908-20-8
Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name 2-Methallylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-, monopolyisobutylene derivs.
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Record name (2-Methyl-2-propenyl)succinic Anhydride
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Synthesis routes and methods I

Procedure details

This method describes an improved method for the synthesis of D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid (3). Maleic anhydride (750 g, 7.65 moles) was dissolved in hot toluene (500 mL), filtered, and allowed to cool thus producing a finely divided crystalline precipitate. The resulting mixture was further cooled in a refrigerator. 2-Methylpropene was condensed into cold toluene (1 L). The cold maleic anhydride suspension was transferred, with the aid of additional toluene (300 mL), to the glass liner of a Parr 2 gallon stirred autoclave. The 2-methylpropene solution was then added followed by 4-tert-butyl catechol (2 g). The autoclave was sealed and heated, with stirring, to 170° C. over 45 minutes and maintained at that temperature for an additional 9.5 hours. The reaction was then allowed to cool to 60° C. over 7 hours after which, the autoclave was vented. After an additional 1.5 hours, the internal temperature had reached 45° C. and the autoclave was opened. The solvent was removed and the residue was distilled under aspirator pressure through a 10 inch vacuum jacketed Vigreux column fitted with a partial take off head to give unreacted maleic anhydride (139.4 g, 18.6% yield) and β-methallylsuccinic anhydride (765.3 g, 79.8% yield).
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
D,L-2-isobutyl-3-(methoxycarbonyl)-propionic acid
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reactant
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750 g
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reactant
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500 mL
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2 g
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300 mL
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solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

reacting maleic anhydride with 2-methylpropene to yield β-methallylsuccinic anhydride;
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Synthesis routes and methods III

Procedure details

Example 9 is again repeated. After reaction of maleic anhydride, a portion of 1153 g is taken from the reaction mixture and 796 g of a solution containing 318 g of a trimethylolpropane polyisobutenylsuccinate (formed by reaction of polyisobutenylsuccinic anhydride with trimethylolpropane in a molar ratio "anhydride/trimethylolpropane" of 0.5) are added thereto. The reaction mixture is then heated to 160° C. for 7 hours.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
796 g
Type
reactant
Reaction Step Two
Quantity
318 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 92.0 g (0.1 mole) of polyisobutene (Indopol H-100 ac. m. wt. 920) and 19.6 g. (0.2 mole) of maleic anhydride is heated at 205°-210° C. for 24 hours. During the first 2 hours of heating, the temperature remains at about 205° C., thereafter the heating range is 205°-210° C. The reaction mixture is allowed to cool to about 80° C. before the addition of 150 ml. of heptane and, after stirring well, is filtered. The filtrate is stripped at about 55° C. and 10 mm. pressure and finally at 150°-170° C. for about one hour to remove any trace of unreacted maleic anhydride. Weight of the dark, reddish, viscous reaction product is 93.6 g. In addition, 11.2 g. of unreacted maleic anhydride is recovered.
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0.2 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methyl-2-propenyl)succinic Anhydride
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